molecular formula C20H20F6N2O2 B11567574 2-hydroxy-7,7-dimethyl-1-(1-phenylethyl)-4,4-bis(trifluoromethyl)-4,6,7,8-tetrahydroquinazolin-5(1H)-one

2-hydroxy-7,7-dimethyl-1-(1-phenylethyl)-4,4-bis(trifluoromethyl)-4,6,7,8-tetrahydroquinazolin-5(1H)-one

Cat. No.: B11567574
M. Wt: 434.4 g/mol
InChI Key: RKESSTGBNYZSFV-UHFFFAOYSA-N
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Description

7,7-DIMETHYL-1-(1-PHENYLETHYL)-4,4-BIS(TRIFLUOROMETHYL)-1,2,3,4,5,6,7,8-OCTAHYDROQUINAZOLINE-2,5-DIONE is a complex organic compound that belongs to the class of quinazoline derivatives. Quinazolines are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,7-DIMETHYL-1-(1-PHENYLETHYL)-4,4-BIS(TRIFLUOROMETHYL)-1,2,3,4,5,6,7,8-OCTAHYDROQUINAZOLINE-2,5-DIONE typically involves multi-step organic reactions. The starting materials often include substituted anilines and ketones, which undergo cyclization reactions under acidic or basic conditions. The presence of trifluoromethyl groups suggests the use of reagents like trifluoromethyl iodide or trifluoromethyl sulfonates.

Industrial Production Methods

Industrial production of such compounds may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, specialized catalysts, and continuous flow systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the phenylethyl group, leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions could target the quinazoline ring, potentially converting it to a dihydroquinazoline derivative.

    Substitution: The trifluoromethyl groups may participate in nucleophilic substitution reactions, especially under strong basic conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Grignard reagents, organolithium compounds.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinazoline-2,5-dione derivatives with additional functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

Biologically, quinazoline derivatives are often explored for their potential as enzyme inhibitors, particularly in cancer research. The presence of trifluoromethyl groups can enhance the compound’s bioavailability and metabolic stability.

Medicine

In medicine, compounds like 7,7-DIMETHYL-1-(1-PHENYLETHYL)-4,4-BIS(TRIFLUOROMETHYL)-1,2,3,4,5,6,7,8-OCTAHYDROQUINAZOLINE-2,5-DIONE may be investigated for their therapeutic potential, including anti-inflammatory, anti-cancer, and antimicrobial activities.

Industry

Industrially, such compounds could be used in the development of new materials, including polymers and coatings, due to their unique chemical properties.

Mechanism of Action

The mechanism of action for this compound would likely involve interactions with specific molecular targets, such as enzymes or receptors. The quinazoline core can mimic natural substrates, allowing the compound to inhibit enzyme activity or modulate receptor function. The trifluoromethyl groups may enhance binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

    Quinazoline: A simpler analog without the trifluoromethyl groups.

    Dihydroquinazoline: A reduced form of quinazoline.

    Trifluoromethylquinazoline: A quinazoline derivative with trifluoromethyl groups but lacking the phenylethyl group.

Uniqueness

7,7-DIMETHYL-1-(1-PHENYLETHYL)-4,4-BIS(TRIFLUOROMETHYL)-1,2,3,4,5,6,7,8-OCTAHYDROQUINAZOLINE-2,5-DIONE is unique due to its combination of structural features, including the phenylethyl group and multiple trifluoromethyl groups. These features may confer distinct chemical and biological properties, making it a compound of interest for further research.

Properties

Molecular Formula

C20H20F6N2O2

Molecular Weight

434.4 g/mol

IUPAC Name

7,7-dimethyl-1-(1-phenylethyl)-4,4-bis(trifluoromethyl)-6,8-dihydro-3H-quinazoline-2,5-dione

InChI

InChI=1S/C20H20F6N2O2/c1-11(12-7-5-4-6-8-12)28-13-9-17(2,3)10-14(29)15(13)18(19(21,22)23,20(24,25)26)27-16(28)30/h4-8,11H,9-10H2,1-3H3,(H,27,30)

InChI Key

RKESSTGBNYZSFV-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1)N2C3=C(C(=O)CC(C3)(C)C)C(NC2=O)(C(F)(F)F)C(F)(F)F

Origin of Product

United States

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